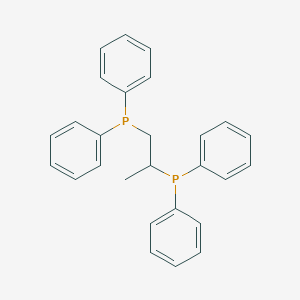

1,2-Bis(diphenylphosphino)propane

描述

Structure

3D Structure

属性

IUPAC Name |

1-diphenylphosphanylpropan-2-yl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOBPPNNYVSJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394560 | |

| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15383-58-1 | |

| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of (R)-PROPHOS in Modern Synthesis

An In-depth Technical Guide to (R)-1,2-Bis(diphenylphosphino)propane

CAS Number: 67884-32-6

For Researchers, Scientists, and Drug Development Professionals

(R)-1,2-Bis(diphenylphosphino)propane, widely known by its acronym (R)-PROPHOS, is a chiral bidentate phosphine ligand that has become an invaluable tool in the field of asymmetric catalysis.[1] Its structure, featuring a propane backbone with a stereocenter at the C2 position, allows it to form a stable seven-membered chelate ring upon coordination to a transition metal. This coordination geometry, characterized by a specific P-M-P bite angle, creates a well-defined and rigid chiral environment around the metal center. It is this structural rigidity and distinct stereochemical information that allows catalysts derived from (R)-PROPHOS to induce high levels of enantioselectivity in a variety of chemical transformations, making it a ligand of significant interest in the synthesis of chiral molecules, including active pharmaceutical ingredients.

Part 1: Core Properties and Synthesis

Physicochemical and Spectroscopic Data

A thorough understanding of a ligand's physical and chemical properties is paramount for its effective application. (R)-PROPHOS is a white crystalline solid that is soluble in many common organic solvents.[2] Due to the presence of trivalent phosphorus atoms, it is susceptible to oxidation and should be handled under an inert atmosphere.

Table 1: Key Properties of (R)-1,2-Bis(diphenylphosphino)propane

| Property | Value | Source(s) |

| CAS Number | 67884-32-6 | [1][3][4][5] |

| Synonym | (R)-PROPHOS | [1] |

| Molecular Formula | C₂₇H₂₆P₂ | [1][3][6] |

| Molecular Weight | 412.44 g/mol | [4] |

| Appearance | White solid/crystalline powder | [2] |

| Melting Point | 71-73 °C | [7] |

| Optical Activity | [α]20/D +184°, c = 1 in acetone |

Characterization: The identity and purity of (R)-PROPHOS are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy. The ³¹P{¹H} NMR spectrum provides the most direct evidence, showing a characteristic signal for the two equivalent phosphorus nuclei. The ¹H and ¹³C NMR spectra are used to confirm the structure of the propane backbone and the phenyl groups.

Synthesis of (R)-PROPHOS

The synthesis of diphosphine ligands like (R)-PROPHOS generally involves the nucleophilic substitution of a dihalide or ditosylate with a metal phosphide. The most common laboratory-scale synthesis utilizes the reaction of lithium diphenylphosphide with a chiral 1,2-propylene derivative.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative procedure and should be performed under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

-

Preparation of Lithium Diphenylphosphide: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diphenylphosphine (2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add n-butyllithium (2.0 eq.) dropwise to the stirred solution. The formation of the lithium diphenylphosphide anion is indicated by the appearance of a deep reddish-orange color. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation. The causality here is critical: the strong base (n-BuLi) deprotonates the P-H bond of diphenylphosphine to generate the potent diphenylphosphide nucleophile required for the subsequent step.

-

Nucleophilic Attack: Cool the solution back to 0 °C. Slowly add a solution of a suitable chiral 1,2-propylene electrophile, such as (S)-1,2-propanediol cyclic sulfate or a ditosylate (1.0 eq.), in anhydrous THF via the dropping funnel.

-

Reaction Completion & Work-up: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by ³¹P NMR. Upon completion, the reaction is carefully quenched by the slow addition of degassed water.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from hot ethanol or methanol to yield (R)-PROPHOS as a white crystalline solid.

Caption: General synthetic workflow for (R)-PROPHOS.

Part 2: Application in Palladium-Catalyzed Cross-Coupling

(R)-PROPHOS and its analogs are workhorse ligands in transition-metal catalysis. Their ability to stabilize metal centers and influence the steric and electronic environment is key to their success. A prime example is the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for a Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in each step. Generally, electron-rich and bulky phosphine ligands accelerate both oxidative addition and reductive elimination, leading to higher catalytic efficiency.[8] The bidentate nature of (R)-PROPHOS ensures that the ligand remains coordinated to the palladium center throughout the catalytic cycle, preventing catalyst decomposition and improving overall performance.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful execution, monitored by techniques like TLC or GC-MS, confirms the activity of the catalytic system.

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

-

Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and (R)-PROPHOS (0.022 mmol, 2.2 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times. This step is crucial to remove oxygen, which can oxidize both the phosphine ligand and the active Pd(0) species.

-

Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL) via syringe. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product. The identity and purity of the final compound should be confirmed by NMR and mass spectrometry.

Part 3: Safety and Handling

(R)-PROPHOS, like many phosphine-containing reagents, requires careful handling to ensure safety and maintain its integrity.

-

Hazard Profile: It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[9][10][11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

-

Handling Precautions: Avoid creating dust and avoid inhalation.[10][11] Use only under an inert atmosphere, especially when in solution, to prevent oxidation to the corresponding phosphine oxide.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert gas (argon or nitrogen).[10][11]

Conclusion

(R)-1,2-Bis(diphenylphosphino)propane is a powerful and versatile chiral ligand whose impact on modern organic synthesis, particularly in the realm of asymmetric catalysis, is well-established. Its defined steric and electronic properties, conferred by its rigid chelate structure, enable high degrees of control over catalytic processes. For the researcher in drug development or fine chemical synthesis, a comprehensive understanding of its properties, synthesis, and application, as outlined in this guide, is essential for leveraging its full potential in the creation of complex, high-value molecules.

References

-

MilliporeSigma. (R)-(+)-1,2-Bis(diphenylphosphino)propane. [Link]

-

ChemIndex. (R)-(+)-1,2-Bis(diphenylphosphino)propane. [Link]

-

DalChem. (R)-(+)-1,2-Bis(diphenylphosphino)propane, 99% (R)-PROPHOS. [Link]

-

PubChem. 1,2-Bis(diphenylphosphino)propane. [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

-

Synthesis With Catalysts Pvt. Ltd. R - ( )-1,2-Bis(diphenylphosphino)propane. [Link]

-

Flexible Coordination of Diphosphine Ligands Leading to cis and trans Pd(0), Pd(II), and Rh(I) Complexes. Inorganic Chemistry - ACS Publications. [Link]

-

Scientific Laboratory Supplies. (+)-1,2-Bis(diphenylphosphino. [Link]

-

The highly surprising behaviour of diphosphine ligands in iron-catalysed Negishi cross-coupling. ResearchGate. [Link]

Sources

- 1. strem.com [strem.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. (R)-(+)-1,2-Bis(diphenylphosphino)propane | CAS 67884-32-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 67884-32-6 | (R)-(+)-1,2-Bis(diphenylphosphino)propane [chemindex.com]

- 5. (R)-(+)-1,2-Bis(diphenylphosphino)propane, 99% (R)-PROPHOS | Combination | DalChem - manufacture of specialty chemicals [dalchem.com]

- 6. 1,2-Bis(diphenylphosphino)propane | C27H26P2 | CID 3640685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: (R)-(+)-1,2-Bis(diphenylphosphino)propane [(R)-PROPHOS]

Topic: (R)-(+)-1,2-Bis(diphenylphosphino)propane chemical structure Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Structural Anatomy, Mechanistic Logic, and Catalytic Utility in Asymmetric Synthesis [1]

Executive Summary

(R)-(+)-1,2-Bis(diphenylphosphino)propane, commonly designated as (R)-PROPHOS , represents a foundational class of chiral diphosphine ligands used in asymmetric homogeneous catalysis. Unlike C2-symmetric ligands (e.g., DIPAMP, CHIRAPHOS), PROPHOS possesses C1 symmetry , deriving its stereochemical control from a rigidified five-membered chelate ring locked by a single methyl substituent.

This guide provides a comprehensive technical analysis of (R)-PROPHOS, detailing its structural derivation from the chiral pool [(S)-lactic acid], its "locking" mechanism in Rh(I) complexes, and its application in the industrial synthesis of L-amino acids.

Structural Anatomy & Stereochemical Lineage

Chemical Identity

-

IUPAC Name: (R)-1,2-Bis(diphenylphosphino)propane

-

Common Name: (R)-PROPHOS

-

CAS Number: 67884-32-6

-

Molecular Formula:

-

Molecular Weight: 412.45 g/mol

-

Physical State: White crystalline solid

-

Melting Point: 69–71 °C

-

Optical Rotation:

(c = 1, acetone) -

Stability: Air-sensitive; requires storage under inert atmosphere (Ar or

).

The Stereochemical "Flip"

A critical feature of (R)-PROPHOS is its synthesis from the natural chiral pool, specifically (S)-Lactic acid . Researchers must note the stereochemical inversion that occurs during synthesis. The transformation involves the nucleophilic displacement of a secondary tosylate by the diphenylphosphide anion (

Stereochemical Pathway:

Ligand Design: The "Locking" Mechanism & Quadrant Model

The efficacy of PROPHOS in asymmetric hydrogenation stems from its ability to transmit chiral information from the ligand backbone to the metal center (typically Rhodium) through conformational rigidity.

Chelate Ring Conformation

Upon coordination to Rh(I), PROPHOS forms a five-membered chelate ring. Five-membered rings are not planar; they adopt a "puckered" or "skew" conformation to relieve torsional strain.

-

Equatorial Preference: The methyl group at the chiral center (

) encounters significant steric repulsion if placed in an axial position. Consequently, the ring locks into a specific conformation that places the methyl group in the pseudo-equatorial position. -

Lambda (

) Twist: For (R)-PROPHOS , the equatorial requirement of the methyl group forces the chelate ring into a fixed

The Quadrant Rule

This fixed

-

Blocked Quadrants: The "edge-on" phenyl rings protrude into specific quadrants, effectively blocking them.

-

Open Quadrants: The "face-on" phenyl rings leave the diagonal quadrants open for substrate coordination.

For (R)-PROPHOS (Rh complex), the steric map typically favors the formation of (S)-amino acids from Z-dehydroamino acid precursors.

Figure 1: The logical flow from the chiral backbone of (R)-PROPHOS to the stereochemical outcome of the reaction.

Synthesis Protocol

Based on the methodology of Fryzuk and Bosnich (J. Am. Chem. Soc. 1978).

Precursor Preparation

-

Starting Material: Ethyl (S)-lactate.

-

Reduction: Reduce with

in THF to yield (S)-1,2-propanediol. -

Activation: React with p-toluenesulfonyl chloride (TsCl) in pyridine to form (S)-1,2-propanediol ditosylate.

-

Note: This step preserves the stereochemistry at the chiral center.

-

Phosphide Displacement (The Critical Step)

This step requires strict anaerobic techniques (Schlenk line or Glovebox).

Reagents:

-

(S)-1,2-Propanediol ditosylate

-

Lithium diphenylphosphide (

) [Prepared from -

Solvent: Dry THF

Protocol:

-

Cool the solution of

(2.2 equivalents) in THF to -78 °C. -

Slowly add the solution of (S)-ditosylate in THF.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Hydrolyze with degassed water. Extract with degassed ether.

-

Purification: Recrystallize from ethanol/hexane under argon.

Quality Control (QC):

-

NMR: Single singlet at approx -17 ppm (relative to

-

Melting Point: Sharp range (69-71 °C) indicates high purity.

Application: Rh-Catalyzed Asymmetric Hydrogenation[2][9]

The primary application of (R)-PROPHOS is the hydrogenation of

The Catalytic Cycle (Halpern Mechanism)

For rigid diphosphines like PROPHOS, the reaction follows the "unsaturated" pathway, but the stereoselectivity is determined by the Major/Minor Isomer Principle (Halpern's mechanism).

-

Complexation: The Rh-PROPHOS catalyst binds the substrate (enamide) to form two diastereomeric complexes (Major and Minor).

-

Equilibrium: The Major and Minor complexes interconvert rapidly.

-

Reactivity Paradox: The Minor complex is significantly more reactive toward oxidative addition of

than the Major complex (often by factors of -

Product Formation: The reaction proceeds through the Minor complex, yielding the observed enantiomer.

Figure 2: The Halpern Mechanism for Rh-PROPHOS hydrogenation. Note that the highly reactive minor isomer drives the enantioselectivity.

Standard Experimental Protocol

Target: Hydrogenation of (Z)-

Reagents

-

Substrate: 1.0 mmol (Z)-

-acetamidocinnamic acid. -

Catalyst: 0.01 mmol [Rh((R)-PROPHOS)(COD)]BF4 (S/C ratio = 100:1).

-

Solvent: 15 mL Degassed Methanol.

-

Gas: Hydrogen (

), 99.999% purity.

Procedure

-

Inert Loading: In a nitrogen-filled glovebox, charge a high-pressure autoclave (e.g., Parr reactor) with the substrate and the catalyst precursor.

-

Solvation: Add degassed methanol. Ensure the catalyst dissolves completely (solution typically turns orange/yellow).

-

Purge: Seal the autoclave. Remove from glovebox. Connect to

line. Purge 3 times with -

Reaction: Pressurize to 2-5 bar (30-75 psi)

. Stir vigorously at room temperature (25 °C).-

Note: PROPHOS is highly active; reaction is often complete within 1-2 hours.

-

-

Monitoring: Monitor

uptake. When uptake ceases, vent the gas. -

Analysis: Concentrate the solvent. Analyze conversion by

NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Daicel Chiralcel OD-H column).-

Expected Result: >99% Conversion, >90% ee (S)-isomer.

-

References

-

Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[2] Journal of the American Chemical Society, 99(19), 6262–6267. Link

-

Fryzuk, M. D., & Bosnich, B. (1978). Asymmetric synthesis. Preparation of chiral vicinal diphosphines and their use in rhodium(I)-catalyzed asymmetric hydrogenation of .alpha.-acylaminoacrylic acids. Journal of the American Chemical Society, 100(17), 5491–5494. Link

-

Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenylanisoylphosphino)ethane]rhodium(I): kinetics, mechanism, and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754. Link

-

Sigma-Aldrich. (n.d.). (R)-(+)-1,2-Bis(diphenylphosphino)propane Product Sheet. Link

-

PubChem. (n.d.). (R)-PROPHOS Compound Summary. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 3. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

An In-depth Technical Guide to Diphosphine Ligands: Clarifying the Distinction Between 1,2-Bis(diphenylphosphino)propane and the dppp Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of organometallic chemistry and homogeneous catalysis, precise nomenclature is paramount. A common point of confusion arises between 1,2-Bis(diphenylphosphino)propane and the ligand widely known by the acronym "dppp". This guide clarifies that "dppp" is the standard abbreviation for 1,3-Bis(diphenylphosphino)propane . These two compounds are structural isomers with distinct chemical properties and applications. This document provides an in-depth exploration of the synthesis, coordination chemistry, and catalytic applications of the true dppp (1,3-isomer), while drawing critical comparisons to its 1,2-isomer to highlight the functional consequences of their structural differences.

Introduction: The Isomeric Difference

The query "difference between 1,2-Bis(diphenylphosphino)propane and dppp ligand" strikes at a crucial detail in ligand chemistry. While both are bidentate phosphine ligands with a propane backbone, the positioning of the two diphenylphosphino groups fundamentally alters their properties.

-

1,3-Bis(diphenylphosphino)propane (dppp) : This is the ligand universally recognized by the acronym dppp.[1][2] The phosphine groups are located at the terminal carbons of the three-carbon chain. It is an achiral, flexible ligand.

-

1,2-Bis(diphenylphosphino)propane (prophos) : In this isomer, the phosphine groups are on adjacent carbons (C1 and C2). This arrangement creates a chiral center at the second carbon, making "prophos" a valuable chiral ligand for asymmetric catalysis.

The remainder of this guide will focus primarily on the widely used dppp (1,3-isomer) , with relevant comparisons to its 1,2-isomer to underscore the importance of their structural distinction.

Structure and Properties: A Tale of Two Isomers

The seemingly minor shift of a phosphine group from C3 to C2 results in significant changes in how the ligand coordinates to a metal center. This is best quantified by the "natural bite angle" (βn), which is the preferred P-M-P angle determined by the ligand's backbone.[3][4]

| Property | 1,3-Bis(diphenylphosphino)propane (dppp) | 1,2-Bis(diphenylphosphino)propane (prophos) |

| Structure | Ph₂P–(CH₂)₃–PPh₂ | Ph₂P–CH₂–CH(CH₃)–PPh₂ |

| Common Acronym | dppp | prophos |

| CAS Number | 6737-42-4 | 15383-58-1 (racemic) |

| Chirality | Achiral | Chiral |

| Chelate Ring Size | 6-membered ring | 5-membered ring |

| Natural Bite Angle (βn) | ~91°[5][6] | ~86° |

The larger bite angle and more flexible six-membered chelate ring of dppp are key to its utility in a wide range of catalytic reactions.[5][6] In contrast, the smaller, more rigid five-membered ring of prophos is typical for ligands like dppe (1,2-bis(diphenylphosphino)ethane) and is often employed in different catalytic systems.

Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)

The most prevalent laboratory synthesis of dppp involves a double nucleophilic substitution, which must be conducted under inert atmosphere using anhydrous solvents to prevent side reactions.[7]

Core Reaction: 2 Ph₂PLi + Cl–(CH₂)₃–Cl → Ph₂P–(CH₂)₃–PPh₂ + 2 LiCl[5]

Detailed Synthetic Protocol:

-

Apparatus Setup : A multi-necked, flame-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen or argon inlet is assembled.

-

Reagent Preparation : Anhydrous tetrahydrofuran (THF) is added to the flask. Diphenylphosphine (2.0 equivalents) is then added via syringe.

-

Nucleophile Generation : The solution is cooled to 0 °C in an ice bath. n-Butyllithium (2.0 equivalents) is added dropwise. A deep reddish-orange color appears, signaling the formation of the lithium diphenylphosphide nucleophile (Ph₂PLi).[7] The mixture is stirred for an hour as it warms to room temperature.

-

Coupling Reaction : The flask is cooled back to 0 °C. A solution of 1,3-dichloropropane or 1,3-dibromopropane (1.0 equivalent) in anhydrous THF is added slowly via the dropping funnel.[7]

-

Reaction Completion : After addition, the mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation : The reaction is carefully quenched with degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification : The resulting solid is purified by recrystallization, typically from ethanol or isopropanol, to yield dppp as a white crystalline solid.

Coordination Chemistry and Catalytic Applications of dppp

The electronic and steric properties of dppp make it a versatile and effective ligand in homogeneous catalysis, particularly for nickel and palladium-catalyzed reactions.[1][8]

Key Features:

-

Strong σ-Donation : The phosphine groups are strong electron donors, which can increase the electron density on the metal center, facilitating key steps like oxidative addition in catalytic cycles.

-

Flexible Backbone : The three-carbon chain allows the ligand to accommodate various coordination geometries without excessive strain.

-

Moderate Bite Angle : The ~91° bite angle is well-suited for stabilizing square planar and octahedral complexes, which are common intermediates in cross-coupling reactions.[3][5]

Major Applications: dppp is a ligand of choice for numerous C-C bond-forming reactions:

-

Kumada Coupling : The reaction of a Grignard reagent with an organic halide. NiCl₂(dppp) is a classic and highly effective catalyst for this transformation.[5]

-

Suzuki-Miyaura Coupling : The coupling of an organoboron compound with an organic halide.

-

Heck Reaction : The reaction of an alkene with an aryl or vinyl halide. dppp can be used to control regioselectivity.[5][6]

-

Other Reactions : It is also employed in hydroformylation, carbonylation, and Negishi coupling reactions.

Experimental Protocol: Ni(dppp)-Catalyzed Kumada Coupling

This protocol describes a representative Kumada cross-coupling reaction between an aryl halide (e.g., 4-bromotoluene) and an aryl Grignard reagent (e.g., phenylmagnesium bromide), a reaction for which Ni-dppp is highly effective.[5][6]

Reaction: Ar-Br + Ar'-MgBr --(cat. NiCl₂(dppp))--> Ar-Ar' + MgBr₂

Methodology:

-

Catalyst Preparation : To a flame-dried Schlenk flask under argon, add Nickel(II) chloride (NiCl₂) (2 mol%) and 1,3-bis(diphenylphosphino)propane (dppp) (2 mol%). Add anhydrous THF and stir for 30 minutes to form the NiCl₂(dppp) complex in situ.

-

Reactant Addition : Add 4-bromotoluene (1.0 equivalent) to the catalyst mixture.

-

Initiation : Cool the flask to 0 °C. Slowly add phenylmagnesium bromide (1.2 equivalents, solution in THF) dropwise via syringe over 15 minutes. The reaction is often exothermic.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Quenching : Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing & Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the biaryl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere : Grignard reagents and the Ni(0) active catalyst are highly reactive towards oxygen and water.

-

Anhydrous Solvents : Prevents the quenching of the Grignard reagent.

-

Slow Addition at 0 °C : Controls the initial exotherm of the transmetalation step and prevents side reactions.

-

Aqueous NH₄Cl Quench : Safely neutralizes any unreacted Grignard reagent.

Visualization of Key Processes

Catalytic Cycle for Kumada Coupling: The diagram below illustrates the generally accepted mechanism for the Nickel-dppp catalyzed Kumada coupling, involving Ni(0) and Ni(II) intermediates.[9][10][11]

Experimental Workflow Diagram: This workflow outlines the key steps and precautions for the laboratory synthesis described in Section 5.

Safety and Handling

1,3-Bis(diphenylphosphino)propane is a chemical reagent that requires careful handling.[6]

-

Air Sensitivity : dppp is slightly air-sensitive and can oxidize to the corresponding phosphine oxide over time. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5][6]

-

Toxicity : May cause skin, eye, and respiratory tract irritation.[6] Ingestion may be harmful.

-

Personal Protective Equipment (PPE) : Always handle dppp in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Disposal : Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

The distinction between 1,3-Bis(diphenylphosphino)propane (dppp) and its isomer, 1,2-Bis(diphenylphosphino)propane (prophos), is a critical detail for any researcher in catalysis. The achiral dppp, with its flexible three-carbon backbone and ~91° bite angle, is a workhorse ligand for a multitude of cross-coupling reactions. Its unique structural and electronic properties allow for the efficient synthesis of complex molecules, making it an indispensable tool in both academic research and industrial applications, from pharmaceuticals to materials science. Understanding its properties in contrast to its chiral isomer is fundamental to rational ligand selection and catalyst design.

References

-

Wikipedia. (2023, December 2). Kumada coupling. Retrieved from [Link]

-

Wikipedia. (2023, October 28). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]

-

Industrial Chemistry. (2025, October 16). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Retrieved from [Link]

-

Grokipedia. (n.d.). Kumada coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Accepted Kumada catalytic cycle for the hetero‐coupling reaction of... [Image]. Retrieved from [Link]

-

ACS Publications. (2022, April 15). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). 1,3-Bis(diphenylphosphino)propane [Dppp]. Retrieved from [Link]

-

Radboud Repository. (2022, September 8). Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic applications. dppp=1,3‐bis(diphenylphosphino)propane. [Image]. Retrieved from [Link]

- Casey, C. P., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2766.

- Jarvo, E. R., & Miller, S. J. (2015). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research, 48(8), 2343-2354.

- van Leeuwen, P. W. N. M., et al. (2001). Bite Angle Effects of Diphosphines in Carbonylation Reactions.

-

Wikipedia. (2023, November 26). Bite angle. Retrieved from [Link]

- Casey, C. P., & Whiteker, G. T. (1990). The Natural Bite Angle of Chelating Diphosphines. Israel Journal of Chemistry, 30(4), 299-304.

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

- van Leeuwen, P. W. N. M., et al. (1999). The bite angle makes the catalyst. Pure and Applied Chemistry, 71(8), 1443-1452.

- MDPI. (2017, November 14). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Molecules, 22(11), 1957.

-

ACS Publications. (2024, April 24). s-Block Metal Base-Catalyzed Synthesis of Sterically Encumbered Derivatives of Ethane-1,2-diyl-bis(diphenylphosphane oxide) (dppeO2). Organometallics. Retrieved from [Link]

Sources

- 1. 1,3-Bis(diphenylphosphino)propane [Dppp] [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Bite angle - Wikipedia [en.wikipedia.org]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 6. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kumada coupling - Wikipedia [en.wikipedia.org]

- 9. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

1,2-Bis(diphenylphosphino)propane (dppp): A Comprehensive Technical Guide on Bite Angle and Steric Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(diphenylphosphino)propane (dppp) is a cornerstone bidentate phosphine ligand in the field of coordination chemistry and homogeneous catalysis.[1][2][3] Its unique structural and electronic properties, largely dictated by its characteristic bite angle and steric profile, enable the formation of highly stable and reactive transition metal complexes. This guide provides an in-depth analysis of the bite angle and steric parameters of dppp, exploring their profound influence on the outcomes of various catalytic transformations. We will delve into the methodologies for determining these properties, their impact on catalyst performance in key reactions such as cross-coupling and hydroformylation, and provide a comparative perspective with other common diphosphine ligands.

Introduction to 1,3-Bis(diphenylphosphino)propane (dppp)

1,3-Bis(diphenylphosphino)propane, with the chemical formula Ph₂P(CH₂)₃PPh₂, is a white, solid organophosphorus compound soluble in organic solvents.[1][3] Its significance stems from its role as a versatile bidentate ligand, capable of coordinating to a metal center through its two phosphorus atoms to form a stable six-membered chelate ring.[1][3] This chelation imparts significant stability to the resulting metal complex and profoundly influences its catalytic activity and selectivity.

The dppp ligand is integral to a wide array of transition metal-catalyzed reactions, including:

-

Cross-Coupling Reactions: It is a highly effective ligand in nickel- and palladium-catalyzed reactions like Suzuki-Miyaura, Kumada, and Heck couplings, which are fundamental for carbon-carbon bond formation.[1][4][5] The [NiCl₂(dppp)] complex, for instance, is a robust catalyst for coupling various aryl halides with nucleophiles.[1][4][6]

-

Hydroformylation and Carbonylation: Dppp plays a crucial role in rhodium- and palladium-catalyzed hydroformylation and carbonylation reactions, influencing both the rate and regioselectivity of these processes.[5]

-

Polymerization: It is used as a ligand for palladium(II) catalysts in the copolymerization of carbon monoxide and ethylene to produce polyketones.[1][3]

The efficacy of dppp in these applications is a direct consequence of its distinct bite angle and steric bulk, which modulate the electronic and steric environment around the metal center.

The Bite Angle of dppp: A Defining Structural Parameter

The bite angle (β) of a bidentate ligand is defined as the P-M-P angle, where M is the metal center and P represents the phosphorus donor atoms. This geometric parameter is of paramount importance as it directly influences the steric and electronic properties of the catalyst, thereby dictating its reactivity and selectivity.

Natural Bite Angle

The "natural bite angle" (βn) is a theoretical concept introduced by Casey and Whiteker, representing the preferred P-M-P angle determined solely by the ligand's backbone geometry, independent of the metal's coordination preferences.[7] This value is typically calculated using molecular mechanics. For dppp, the natural bite angle is approximately 91° .[1][3] This value is a crucial starting point for understanding the ligand's coordination behavior.

Factors Influencing the Actual Bite Angle

The actual bite angle in a metal complex can deviate from the natural bite angle due to several factors:

-

Metal Identity and Oxidation State: The size and electronic configuration of the metal ion influence the preferred coordination geometry and, consequently, the P-M-P angle.

-

Coordination Number and Geometry: The overall geometry of the complex (e.g., square planar, tetrahedral, octahedral) will impose constraints on the possible bite angles.

-

Steric Interactions: Interactions between the phenyl groups on the phosphorus atoms and other ligands in the coordination sphere can lead to distortions from the natural bite angle.

Experimental Determination of the Bite Angle

The most definitive method for determining the actual bite angle of dppp in a metal complex is through single-crystal X-ray diffraction . This technique provides precise atomic coordinates, from which the P-M-P bond angle can be directly calculated.

Steric Properties of dppp: Quantifying Spatial Influence

The steric bulk of the dppp ligand is another critical factor governing its catalytic performance. The spatial arrangement of the four phenyl groups around the phosphorus atoms creates a defined steric environment that influences substrate approach and product departure from the metal center.

Tolman Cone Angle

The Tolman cone angle (θ) is a widely used parameter to quantify the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand. While originally developed for monodentate phosphines, the concept can be extended to bidentate ligands like dppp. However, the flexibility of the propane backbone can make a single value less representative. For comparative purposes, the cone angle of a single diphenylphosphino group is often considered.

Buried Volume (%Vbur)

A more sophisticated and often more descriptive measure of steric hindrance is the percent buried volume (%Vbur). This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It provides a more nuanced representation of the steric environment than the cone angle. Both cone angle and buried volume are valuable tools for correlating ligand structure with catalytic activity.[8]

Impact of Bite Angle and Sterics on Catalytic Performance

The interplay between the bite angle and steric properties of dppp has a profound impact on the elementary steps of a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion.

Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, wider bite angles are generally found to facilitate reductive elimination, which is often the rate-determining step.[9] While dppp has a moderate bite angle, its flexibility allows it to adapt to the geometric requirements of the different oxidation states of the metal during the catalytic cycle. This adaptability contributes to its effectiveness in a broad range of cross-coupling reactions.[5]

The steric bulk of the phenyl groups on dppp can also influence the rate of oxidative addition and prevent the formation of catalytically inactive dimeric species.

Hydroformylation

In rhodium-catalyzed hydroformylation, the bite angle of the diphosphine ligand is a key determinant of the regioselectivity (linear vs. branched aldehyde). Ligands with wider bite angles, such as those based on a xanthene backbone (Xantphos), tend to favor the formation of the linear aldehyde by promoting equatorial-equatorial coordination in the trigonal bipyramidal intermediate.[7] Dppp, with its more constrained bite angle, offers a different selectivity profile, which can be advantageous for the synthesis of specific branched products.

Comparative Analysis with Other Diphosphine Ligands

To fully appreciate the unique properties of dppp, it is instructive to compare it with other common bidentate phosphine ligands.

| Ligand | Abbreviation | Backbone | Natural Bite Angle (βn) | Key Features |

| 1,1-Bis(diphenylphosphino)methane | dppm | -CH₂- | ~73°[10] | Forms strained 4-membered chelate rings; often acts as a bridging ligand. |

| 1,2-Bis(diphenylphosphino)ethane | dppe | -CH₂CH₂- | ~85°[11] | Forms stable 5-membered chelate rings; a very common and versatile ligand. |

| 1,3-Bis(diphenylphosphino)propane | dppp | -CH₂CH₂CH₂- | ~91°[1][3] | Forms flexible 6-membered chelate rings; offers a good balance of flexibility and chelate stability. |

| 1,4-Bis(diphenylphosphino)butane | dppb | -CH₂CH₂CH₂CH₂- | ~98° | Forms even more flexible 7-membered chelate rings; can lead to lower stability. |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene | ~99° | Wide bite angle with a rigid backbone; highly effective in many cross-coupling reactions. |

This comparison highlights that dppp occupies a valuable position in the diphosphine ligand landscape, offering a moderately wide and flexible bite angle that is suitable for a diverse range of catalytic applications.

Experimental Protocols

Synthesis of [NiCl₂(dppp)]

A common and straightforward method for the preparation of the dppp-nickel complex involves the reaction of nickel(II) chloride hexahydrate with dppp in a suitable solvent.[1][3]

Procedure:

-

To a solution of nickel(II) chloride hexahydrate (1 equivalent) in a mixture of 2-propanol and methanol, add a solution of 1,3-bis(diphenylphosphino)propane (1 equivalent) in the same solvent mixture.

-

Stir the resulting mixture at room temperature. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with the solvent mixture, and dry under vacuum.

The resulting complex, dichloro(1,3-bis(diphenylphosphino)propane)nickel, is a red crystalline solid.

Representative Nickel-Catalyzed Suzuki-Miyaura Coupling

The [NiCl₂(dppp)] complex is an efficient catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids.[4]

Reaction Setup:

-

Reactants: Aryl chloride (1.0 mmol), Phenylboronic acid (1.2 mmol)

-

Base: K₃PO₄ (2.0 mmol)

-

Catalyst: [NiCl₂(dppp)] (2 mol%)

-

Solvent: Toluene (5 mL)

-

Temperature: 100 °C

-

Time: 12 h

Procedure:

-

In an oven-dried Schlenk tube, combine the aryl chloride, phenylboronic acid, K₃PO₄, and [NiCl₂(dppp)] under an inert atmosphere (e.g., argon or nitrogen).

-

Add toluene via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Dppp Chelation and Bite Angle

Caption: Chelation of dppp to a metal center, forming a six-membered ring and defining the bite angle (β).

Catalytic Cycle of Nickel-Catalyzed Cross-Coupling

Caption: A simplified catalytic cycle for nickel-catalyzed cross-coupling, where L₂ represents the dppp ligand.

Conclusion

1,3-Bis(diphenylphosphino)propane is a remarkably versatile and widely employed ligand in homogeneous catalysis. Its efficacy is deeply rooted in its characteristic bite angle of approximately 91° and its well-defined steric profile. These properties allow for the formation of stable, yet reactive, metal complexes that can be finely tuned for a variety of catalytic applications. A thorough understanding of the interplay between the bite angle, steric hindrance, and the electronic nature of the metal center is crucial for the rational design of new catalysts and the optimization of existing catalytic processes in academic research and industrial applications, including drug development and fine chemical synthesis.

References

- A Comparative Guide to the Applications of DPPP in Homogeneous Catalysis - Benchchem.

- 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound - ChemicalBook.

- ProChem, Inc. 1,3-Bis(diphenylphosphino)propane - Essential Ligand for Metal Catalysis.

- 1,3-Bis(diphenylphosphino)propane [Dppp] - Common Organic Chemistry.

- 1,3-Bis(diphenylphosphino)propane - Wikipedia.

- [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine - PubMed.

- Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation.

- 1 Bite Angle Effects of Diphosphines in Carbonylation Reactions.

- Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing).

- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group.

- Bis(diphenylphosphino)methane - Wikipedia.

Sources

- 1. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]

- 2. 1,3-Bis(diphenylphosphino)propane [Dppp] [commonorganicchemistry.com]

- 3. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ProChem, Inc. 1,3-Bis(diphenylphosphino)propane - Essential Ligand for Metal Catalysis [prochemonline.com]

- 6. [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kulturkaufhaus.de [kulturkaufhaus.de]

- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 9. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Bis(diphenylphosphino)methane - Wikipedia [en.wikipedia.org]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Fryzuk-Bosnich PROPHOS Ligand: A Technical Guide to C-Chiral Bisphosphines

Executive Summary

PROPHOS (1,2-bis(diphenylphosphino)propane) represents a pivotal moment in the history of asymmetric catalysis. Developed in the late 1970s by Michael D. Fryzuk and Brice Bosnich at the University of Toronto, this ligand fundamentally shifted the paradigm of chiral ligand design.

Before PROPHOS, the field was dominated by ligands possessing chirality at the phosphorus atom (P-chiral), such as Knowles' DIPAMP . Fryzuk and Bosnich hypothesized—and successfully proved—that a rigid chiral carbon backbone (C-chiral) in a five-membered chelate ring could induce high enantioselectivity, even if the phosphorus atoms themselves were achiral. This insight laid the structural foundation for generations of modern ligands, including CHIRAPHOS and DUPHOS.

Part 1: Historical Context & Ligand Design

The Paradigm Shift: P-Chirality vs. C-Chirality

In the mid-1970s, the "Holy Grail" of organometallic chemistry was mimicking enzymatic selectivity.

-

The Incumbent (DIPAMP): Relied on stereogenic phosphorus centers. Synthesis was laborious, involving complex resolution steps to separate diastereomers.

-

The Challenger (PROPHOS): Fryzuk and Bosnich proposed that the conformation of the chelate ring, locked by a chiral carbon backbone, would transmit chiral information to the metal center effectively.

Structural Mechanics: The "Locked" Conformation

When PROPHOS binds to Rhodium(I), it forms a five-membered chelate ring. Unlike the flexible seven-membered rings of DIOP, the PROPHOS-Rh ring is rigid.

-

Puckering: The five-membered ring adopts a specific "puckered" conformation (

or -

The Equatorial Preference: To minimize steric strain, the methyl group on the backbone occupies a pseudo-equatorial position.

-

Chiral Array: This locking mechanism forces the phenyl rings on the phosphorus atoms into a fixed chiral array (edge-face orientation), creating distinct steric quadrants around the metal center.

Part 2: Synthesis Protocol

The synthesis of (S)-PROPHOS utilizes the "Chiral Pool" strategy, starting from inexpensive (S)-lactic acid. This protocol is favored for its scalability and lack of complex resolution steps.

Detailed Workflow

Reagents:

-

Starting Material: (S)-(-)-Ethyl Lactate or (S)-Lactic Acid.

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH

). -

Leaving Group Activation: p-Toluenesulfonyl chloride (TsCl).

-

Phosphination: Lithium diphenylphosphide (LiPPh

).

Step-by-Step Methodology:

-

Reduction: (S)-Ethyl lactate is reduced using LiAlH

in THF to yield (S)-1,2-propanediol. Crucial: Maintain anhydrous conditions to prevent over-reduction or racemization. -

Activation: The diol is treated with TsCl in pyridine at 0°C to form the bis-tosylate ((S)-1,2-bis(tosyloxy)propane).

-

Control Point: Temperature control is vital here. Exotherms can lead to elimination side products.

-

-

Nucleophilic Substitution: The bis-tosylate is reacted with LiPPh

(generated in situ from PPh-

Stereochemistry Note: This is an

reaction at the secondary carbon. The configuration at the chiral center inverts . Therefore, (S)-Lactic acid yields (R)-PROPHOS. To get (S)-PROPHOS, one would theoretically start with (R)-Lactic acid, though the literature often cites the production of (R)-PROPHOS from natural (S)-lactate.

-

Visualization: Synthesis Pathway[1]

Figure 1: Synthetic route for PROPHOS. Note the stereochemical inversion at the secondary carbon during the final phosphination step.

Part 3: Catalytic Performance & Mechanism

The Catalyst System

The active catalyst is typically generated in situ or isolated as a cationic complex:

Comparative Data: Asymmetric Hydrogenation

The standard benchmark reaction is the hydrogenation of

| Ligand | Chirality Source | Substrate (Z-MAC) % ee | Turnover Frequency (TOF) |

| (R)-PROPHOS | Carbon Backbone (C-Chiral) | 90% (S) | High |

| (R,R)-DIOP | Carbon Backbone (C-Chiral) | ~80% (R) | Medium |

| (R,R)-DIPAMP | Phosphorus Atom (P-Chiral) | 95% (S) | Medium |

| PPh | Achiral | 0% | High |

(Data derived from Fryzuk & Bosnich, JACS 1977)

Mechanistic Cycle: The Major/Minor Pathway

While Fryzuk and Bosnich established the efficacy, the mechanism (later refined by Halpern and Brown) reveals a counter-intuitive "Major/Minor" pathway.

-

Solvate Formation: The precatalyst loses the diene under H

, forming a solvate -

Enamide Binding: The substrate binds, forming two diastereomeric complexes (Major and Minor) in rapid equilibrium.

-

Crucial Insight: The Major complex (sterically favored) is practically inactive.

-

Reactivity: The Minor complex (sterically crowded but higher energy) reacts with H

roughly

-

-

Oxidative Addition: H

adds to the Rhodium center (Rate Determining Step). -

Migratory Insertion & Elimination: The hydride transfers to the olefin, followed by reductive elimination of the product.

Visualization: Catalytic Cycle

Figure 2: The Rhodium-PROPHOS catalytic cycle. Note that the reaction proceeds primarily through the highly reactive Minor diastereomer.[1]

Part 4: Legacy and Impact

The development of PROPHOS was not just about a single ligand; it was a proof-of-concept for C-chiral induction .

-

Scalability: It proved that chiral information could be sourced from the "chiral pool" (amino acids, hydroxy acids) rather than requiring expensive resolution of phosphines.

-

Rational Design: It validated the use of molecular modeling (quadrant diagrams) to predict enantioselectivity based on the "lock-and-key" fit of the substrate into the chiral pocket.

-

Modern Descendants: The principles of PROPHOS led directly to the development of CHIRAPHOS (Bosnich) and later the highly successful DUPHOS (Burk) and JOSIPHOS families.

References

-

Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis.[2] Production of optically active amino acids by catalytic hydrogenation.[1][2] Journal of the American Chemical Society, 99(19), 6262–6267.

-

Fryzuk, M. D., & Bosnich, B. (1978). Asymmetric synthesis. An asymmetric homogeneous hydrogenation catalyst which breeds its own chirality.[3] Journal of the American Chemical Society, 100(17), 5491–5494.

-

Halpern, J. (1982).

Sources

(S)-(-)-1,2-Bis(diphenylphosphino)propane (PROPHOS): A Technical Guide for Procurement and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1,2-Bis(diphenylphosphino)propane, widely known in the scientific community as PROPHOS, is a chiral phosphine ligand critical to the advancement of asymmetric catalysis. Its structural rigidity and defined chiral environment make it an invaluable tool for inducing high enantioselectivity in a multitude of chemical reactions. This guide offers a comprehensive overview of PROPHOS, including its chemical properties, a comparative analysis of suppliers and current pricing, and a detailed experimental protocol for its application in asymmetric hydrogenation.

Introduction to (S)-(-)-1,2-Bis(diphenylphosphino)propane (PROPHOS)

(S)-(-)-1,2-Bis(diphenylphosphino)propane is a member of the C2-symmetric chiral diphosphine ligand family. Its structure is characterized by a propane backbone with diphenylphosphino groups at the 1 and 2 positions, with the stereogenic center at the 1-position dictating the (S)-configuration. This specific arrangement creates a five-membered chelate ring upon coordination to a transition metal, which is crucial for the high degree of stereochemical control observed in catalysis.

The primary application of PROPHOS lies in its ability to form highly effective and enantioselective catalysts when complexed with transition metals such as rhodium, ruthenium, and nickel. These catalysts are instrumental in a variety of asymmetric transformations, most notably hydrogenation, hydroformylation, and cross-coupling reactions.

Supplier and Pricing Analysis

The selection of a reliable supplier for high-purity PROPHOS is a critical first step in any research endeavor. The purity of the ligand directly impacts the efficacy and reproducibility of the catalytic system. Below is a comparative table of prominent suppliers and their current pricing for (S)-(-)-1,2-Bis(diphenylphosphino)propane.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| MilliporeSigma (formerly Sigma-Aldrich) | 259128 | 98% | 250 mg | $243.00 |

| 1 g | $788.00 | |||

| Strem Chemicals | 15-0280 | 99% | 250 mg | Contact for Price |

| 1 g | Contact for Price |

Note: Prices are subject to change and may vary based on institutional pricing and availability. It is recommended to visit the supplier's website for the most up-to-date information.

Key Chemical Properties and Handling

A thorough understanding of the chemical and physical properties of PROPHOS is essential for its proper handling and application.

| Property | Value |

| Molecular Formula | C27H26P2 |

| Molecular Weight | 412.44 g/mol |

| Appearance | White to off-white solid[1] |

| Melting Point | 71-73 °C (lit.) |

| Optical Activity | [α]20/D +184°, c = 1 in acetone |

| CAS Number | 67884-32-6 |

Handling and Storage: (S)-(-)-1,2-Bis(diphenylphosphino)propane is an air-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine groups. It is recommended to store the compound in a cool, dry place.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

This section provides a detailed, step-by-step methodology for a typical asymmetric hydrogenation reaction using a Rhodium-PROPHOS catalyst.

Catalyst Preparation (In-situ)

The active catalyst is typically prepared in-situ from a rhodium precursor and the PROPHOS ligand.

Materials:

-

[Rh(COD)2]BF4 (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

(S)-(-)-1,2-Bis(diphenylphosphino)propane (PROPHOS)

-

Degassed solvent (e.g., methanol, ethanol, or dichloromethane)

Procedure:

-

In a glovebox or under a stream of inert gas, dissolve [Rh(COD)2]BF4 (1 equivalent) and PROPHOS (1.1 equivalents) in a minimal amount of degassed solvent in a Schlenk flask.

-

Stir the solution at room temperature for 15-30 minutes. The formation of the active catalyst, [Rh(COD)(PROPHOS)]BF4, is often accompanied by a color change.

Hydrogenation Reaction

Materials:

-

Prochiral olefin (substrate)

-

Prepared Rh-PROPHOS catalyst solution

-

Degassed solvent

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

In the inert atmosphere of a glovebox, charge the autoclave with the prochiral olefin and additional degassed solvent.

-

Add the prepared catalyst solution to the autoclave.

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas (3-4 cycles).

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-50 atm).

-

Stir the reaction mixture at the desired temperature for the specified time.

-

Upon completion, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

Work-up and Analysis

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography or other suitable methods.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Caption: Experimental workflow for asymmetric hydrogenation using a Rh-PROPHOS catalyst.

Mechanistic Insights and the Role of PROPHOS

The high enantioselectivity achieved with PROPHOS-based catalysts stems from the well-defined chiral pocket created by the ligand around the metal center. The phenyl groups on the phosphorus atoms create a steric environment that forces the prochiral substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Recent research has also highlighted the versatility of PROPHOS in other catalytic systems. For instance, a modified PROPHOS ligand has been shown to be highly effective in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, addressing challenges associated with first-row transition metal catalysis.[2][3][4]

Conclusion

(S)-(-)-1,2-Bis(diphenylphosphino)propane is a cornerstone chiral ligand in the field of asymmetric catalysis. Its commercial availability and proven track record in a wide range of enantioselective transformations make it an indispensable tool for chemists in academia and industry. A careful selection of a high-purity ligand from a reputable supplier, coupled with a thorough understanding of its handling requirements and application in well-designed experimental protocols, is paramount for achieving successful and reproducible results in the synthesis of chiral molecules.

References

-

Ascensus. ProPhos: Enabling Challenging Heteroaromatic Suzuki-Miyamura Cross-Coupling with Nickel. Retrieved from [Link]

-

Yang, J., Neary, M. C., & Diao, T. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki–Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 146(10), 6360–6368. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3640685, 1,2-Bis(diphenylphosphino)propane. Retrieved from [Link].

Sources

- 1. ProChem, Inc. 1,3-Bis(diphenylphosphino)propane - Essential Ligand for Metal Catalysis [prochemonline.com]

- 2. Ascensus [ascensusspecialties.com]

- 3. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

C2-Symmetry vs. Rigid Asymmetry: The Case of 1,2-Bis(diphenylphosphino)propane (PROPHOS) Metal Complexes

[1][2][3]

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The Symmetry Paradox

In the design of chiral phosphine ligands,

1,2-Bis(diphenylphosphino)propane (PROPHOS) breaks this rule.[1] It possesses a

This guide explores the mechanistic causality of this "chiral locking," provides a self-validating synthesis protocol, and details the catalytic application in asymmetric hydrogenation.

Mechanistic Core: Conformation and the Quadrant Rule

The Chelate Ring "Lock"

When a standard 1,2-diphosphine (like achiral dppe) binds to a metal, the five-membered ring oscillates between

In (R)-PROPHOS , the single methyl group on the backbone prefers an equatorial position to minimize 1,3-diaxial steric strain.[1]

-

Result: The chelate ring is thermodynamically locked into the

-conformation . -

Causality: This locking transmits chiral information to the phosphorus phenyl rings. The phenyls stabilize into a specific "Edge-Face" array.[1]

Mimicking C2-Symmetry (The Quadrant Diagram)

Although the ligand backbone is asymmetric, the resulting spatial arrangement of the phenyl rings creates a chiral pocket that effectively blocks two diagonal quadrants of the coordination sphere—identical to the blocking pattern of

-

Quadrants 1 & 3: Blocked by "Edge" phenyl rings (Steric Wall).[1]

-

Quadrants 2 & 4: Open (occupied by "Face" phenyl rings), allowing substrate coordination.

This "functional symmetry" explains why PROPHOS yields enantiomeric excesses (ee) >95% in the hydrogenation of enamides, effectively indistinguishable from true

Visualization of the Chiral Pocket Logic

Figure 1: The mechanistic pathway from ligand asymmetry to pseudo-C2 symmetric induction.[1]

Experimental Protocol: Synthesis and Validation

Synthesis of [Rh((R)-PROPHOS)(NBD)]ClO

Objective: Synthesize a cationic Rh(I) precatalyst. The use of Norbornadiene (NBD) or Cyclooctadiene (COD) as a spectator ligand is standard.[1]

Reagents:

-

or

-

(R)-(+)-1,2-Bis(diphenylphosphino)propane ((R)-PROPHOS)[1]

-

Solvent: Degassed Dichloromethane (DCM) and Diethyl Ether.[1]

Protocol:

-

Inert Atmosphere: Perform all steps under Argon or Nitrogen using Schlenk techniques.

-

Dissolution: Dissolve 0.5 mmol of

in 5 mL of degassed DCM. The solution should be red/orange. -

Ligand Addition: Add 0.55 mmol (1.1 equiv) of (R)-PROPHOS solid in one portion.

-

Observation: The color typically shifts to a deeper orange-red as the phosphine displaces one diene ligand.

-

Reaction Time: Stir at room temperature for 15 minutes. (Fast kinetics due to the chelate effect).

-

-

Precipitation: Slowly add the DCM solution dropwise into 50 mL of vigorously stirring diethyl ether.

-

Why: The cationic complex is insoluble in ether, while free ligand and impurities remain in solution.

-

-

Isolation: Filter the orange precipitate under inert gas. Wash 3x with 10 mL pentane.

-

Drying: Dry in vacuo for 2 hours.

Self-Validation Checkpoint:

-

NMR: The free ligand signal (approx -4 ppm) must disappear.[1] A doublet (due to

-

Symmetry Check: If the complex is pure, the two phosphorus atoms will be chemically distinct (due to

symmetry) but may appear as a deceptively simple pattern depending on resolution.

Catalytic Application: Asymmetric Hydrogenation

Substrate: Methyl 2-acetamidoacrylate (Standard benchmark).[1]

Protocol:

-

Loading: In a glovebox, prepare a solution of Substrate (1.0 mmol) and Catalyst (0.01 mmol, 1 mol%) in degassed Methanol (10 mL).

-

Pressurization: Transfer to a high-pressure autoclave. Purge 3x with

. -

Reaction: Pressurize to 2 atm (30 psi)

. Stir at 25°C for 2 hours.-

Note: PROPHOS Rh complexes are highly active; higher pressures are rarely needed for enamides.

-

-

Analysis: Vent gas. Concentrate solvent. Analyze conversion by

NMR and enantiomeric excess (ee) by Chiral HPLC (Daicel Chiralcel OD-H column).

Data Analysis & Comparison

The following table illustrates why PROPHOS is competitive with true

| Ligand | Symmetry | Backbone Structure | Ring Conformation | Typical ee% (Enamides) | Mechanism Note |

| (R)-PROPHOS | 1,2-Propane | Locked | 95-98% (S) | Methyl group enforces lock.[1] | |

| (S,S)-CHIRAPHOS | 2,3-Butane | Locked | 95-99% (S) | Two methyls enforce lock.[1] | |

| (R)-BINAP | Biaryl | Atropisomeric | >98% | Axial chirality creates twist.[1] | |

| DPPE | Ethane | Fluxional ( | 0% (Racemic) | No lock; rapid averaging.[1] |

Key Insight: The similarity in performance between PROPHOS and CHIRAPHOS confirms that the conformation of the chelate ring (and the resulting phenyl array) is the determinant of selectivity, not the inherent symmetry of the ligand molecule itself.

Catalytic Cycle Visualization

The mechanism follows the "Unsaturated Route" (Halpern Mechanism) typical for cationic Rh complexes.

Figure 2: The Halpern catalytic cycle.[1] Note that for PROPHOS, the "Minor" diastereomer reacts faster with Hydrogen, a counter-intuitive feature of this class of catalysts.

References

-

Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[2][3] Journal of the American Chemical Society.[4][5] Link[1]

- Foundational text establishing the synthesis of PROPHOS and the concept of conform

-

Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylcrotonate catalyzed by [Rh(DIPHOS)(MeOH)2]+.[1] Journal of the American Chemical Society.[4][5] Link[1]

- Defines the mechanism and the "major/minor" diastereomer reactivity principle applicable to PROPHOS.

-

Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Asymmetric Hydrogenation. Accounts of Chemical Research. Link[1]

- Modern review of the quadrant models and chel

-

BenchChem. (2025).[1][6] (R,R)-NORPHOS-Rh Catalyst: A Technical Guide to Synthesis and Characterization. Link

- Protocol reference for similar Rh-diphosphine complex

Sources

- 1. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 4. Metal Stereogenicity in Asymmetric Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile and Handling of 1,2-Bis(diphenylphosphino)propane (PROPHOS)

Executive Summary

1,2-Bis(diphenylphosphino)propane , commonly referred to as PROPHOS , is a chiral bidentate diphosphine ligand (CAS: 67884-32-6 for the (R)-isomer).[1][2][3] Distinct from its achiral isomer 1,3-bis(diphenylphosphino)propane (dppp), PROPHOS is primarily utilized in asymmetric hydrogenation and C-C bond formation reactions.

This guide provides a definitive technical analysis of its solubility characteristics, solvent compatibility, and purification protocols. It addresses the critical need for precise solvent selection to maintain ligand integrity (oxidation resistance) and maximize catalytic efficiency.

Critical Disambiguation: Do not confuse PROPHOS (the diphosphine ligand discussed here) with the recently developed "ProPhos" family of ligands (e.g., 3-(diphenylphosphino)propan-1-ol) used in Ni-catalyzed couplings.[1][2] This guide focuses strictly on the 1,2-diphosphine structure.[1][2]

Physicochemical Profile

| Property | Specification | Technical Note |

| IUPAC Name | 1-diphenylphosphanylpropan-2-yl(diphenyl)phosphane | Chiral centers at C2 position.[1][2] |

| Abbreviation | PROPHOS | Usually refers to the (R)-(+) or (S)-(-) isomer.[1][2] |

| Molecular Weight | 412.44 g/mol | |

| Appearance | White crystalline solid | Oxidizes to phosphine oxide (white powder) upon air exposure.[2] |

| Melting Point | 71–73 °C | Sharp melting point indicates high purity.[2] |

| Air Stability | Air-sensitive | Solid is moderately stable; solutions oxidize rapidly .[1][2] |

| LogP (Est.) | ~6.3 | Highly lipophilic; insoluble in aqueous media.[2] |

Solubility Profile & Solvent Selection

The solubility of 1,2-bis(diphenylphosphino)propane is governed by the four lipophilic phenyl rings and the semi-rigid propyl backbone. It follows the "like dissolves like" principle, showing high affinity for non-polar and moderately polar aprotic solvents.

Solubility Hierarchy

| Solvent Class | Solubility Status | Specific Solvents | Operational Context |

| Chlorinated Hydrocarbons | Excellent | Dichloromethane (DCM), Chloroform (CHCl₃) | Preferred for synthesis and NMR analysis.[1][2] |

| Aromatic Hydrocarbons | Excellent | Toluene, Benzene | Ideal for high-temperature catalytic reactions.[1][2] |

| Ethers | Good | THF, 1,4-Dioxane, Diethyl Ether | Standard solvents for metal complexation.[2] |

| Ketones | Good | Acetone | Used for optical rotation measurements ( |

| Alcohols | Moderate/Temperature Dependent | Ethanol, Methanol, Isopropanol | Critical for Recrystallization. Soluble when hot; sparingly soluble when cold.[2] |

| Alkanes | Poor | Pentane, Hexanes, Heptane | Used as anti-solvents to precipitate the ligand. |

| Water | Insoluble | Water | Immiscible.[2][4][5] |

Mechanistic Insight: Solvation Dynamics

The dissolution of PROPHOS is driven by London Dispersion Forces and

-

In Aromatics (Toluene): The solvent's

-system interacts favorably with the four phenyl groups of the ligand, stabilizing the solute. -

In Alcohols (Ethanol): The lack of hydrogen bond acceptors on the phosphine (unlike phosphine oxides) makes solvation energetically unfavorable at low temperatures. Heating overcomes this barrier, increasing entropy and allowing dissolution, which reverses upon cooling—the basis for purification.

Visualization: Solubility & Workflow

Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended application (Synthesis vs. Purification).

Figure 1: Decision matrix for solvent selection based on experimental goals.

Experimental Protocol: Purification via Recrystallization

The purity of PROPHOS is paramount for asymmetric catalysis. Oxidation contaminants (phosphine oxides) can drastically lower enantiomeric excess (ee).[2]

Method A: Single-Solvent Recrystallization (Ethanol)

Best for removing small amounts of oxidized impurities.[1][2]

-

Preparation: Place the crude PROPHOS solid in a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with Argon (

).[2] -

Dissolution: Add degassed absolute ethanol (approx. 10 mL per gram of ligand).

-

Heating: Heat the mixture to reflux (

) under an inert atmosphere until the solid fully dissolves.-

Note: If the solution is colored, a hot filtration under Argon may be required.

-

-

Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature inside the oil bath (slow cooling promotes large crystal growth).

-

Precipitation: Once at room temperature, place the flask in a

freezer overnight. -

Isolation: Filter the white crystals under Argon (using a Schlenk frit) or rapidly in air if necessary, washing with cold (

) degassed ethanol. -

Drying: Dry under high vacuum for 4 hours.

Method B: Two-Solvent Layering (DCM/Hexane)

Best for small scale or growing crystals for X-ray diffraction.[1][2]

-

Dissolution: Dissolve the ligand in a minimum amount of Dichloromethane (DCM) in a narrow tube or vial.[2]

-

Layering: Carefully layer Hexanes (3x volume of DCM) on top of the DCM solution. Do not mix.

-

Diffusion: Seal the vessel and allow it to stand undisturbed at room temperature or

. The hexane will slowly diffuse into the DCM, reducing solubility and forcing the ligand to crystallize.

Handling & Stability

Oxidation Sensitivity

In solution, 1,2-bis(diphenylphosphino)propane is significantly more sensitive to atmospheric oxygen than in the solid state.

Storage Protocol

-

Atmosphere: Store under Nitrogen or Argon.[2]

-

Temperature:

is recommended to slow oxidation kinetics.[2] -

Container: Tightly sealed glass vials with Teflon-lined caps or Schlenk tubes.

References

-

PubChem. (2025).[2][6] 1,2-Bis(diphenylphosphino)propane | C27H26P2.[1][2][6][7] National Library of Medicine.[2] [Link]

-

Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis.[2] Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society, 99(19), 6262–6267. (Foundational text on PROPHOS synthesis and solubility).

Sources

- 1. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 2. (R)-(+)-1,2-双(二苯基膦)丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. guidechem.com [guidechem.com]

- 6. 1,2-Bis(diphenylphosphino)propane | C27H26P2 | CID 3640685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(+)-1,2-Bis(diphenylphosphino)propane, 99% (R)-PROPHOS | Combination | DalChem - manufacture of specialty chemicals [dalchem.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of (R)-PROPHOS from (S)-Lactic Acid

Executive Summary

This application note details the protocol for synthesizing (R)-1,2-Bis(diphenylphosphino)propane (commonly referred to as (R)-PROPHOS ) starting from (S)-Lactic Acid . This transformation is a cornerstone of asymmetric ligand synthesis, leveraging the "chiral pool" strategy where the stereochemical information of an inexpensive natural product is transferred to a high-value diphosphine ligand.

Critical Stereochemical Notice: Researchers must recognize that this synthesis involves a Walden inversion at the chiral center. Starting with (S)-Lactic Acid yields (R)-PROPHOS . If the target is (S)-PROPHOS, the starting material must be (R)-Lactic Acid.

Key Applications

-

Asymmetric Hydrogenation: Rhodium-PROPHOS complexes are highly effective for the enantioselective hydrogenation of dehydroamino acids.

-

C-C Coupling: Nickel and Palladium complexes utilizing PROPHOS derivatives for Suzuki-Miyaura coupling.[1]

Strategic Workflow & Mechanism

The synthesis proceeds through three distinct phases: Activation , Nucleophile Generation , and Displacement . The stereochemical integrity is maintained through the first two phases and inverted in the final step.

Mechanistic Pathway[1][2][3][4][5][6]

Figure 1: Synthetic pathway illustrating the transformation of (S)-Lactic Acid to (R)-PROPHOS. Note the stereochemical inversion at the final step.

Phase 1: Activation of (S)-Lactic Acid

While (S)-1,2-propanediol is commercially available, synthesizing it from (S)-lactic acid ensures the provenance of optical purity. The diol is then converted to the ditosylate, a crystalline solid that serves as an excellent electrophile.

Protocol A: Reduction and Tosylation

Reagents:

-

(S)-Lactic Acid (98% ee)[2]

-

Lithium Aluminum Hydride (

) -